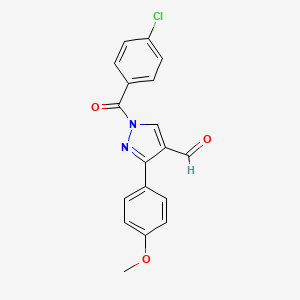
1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde is a complex organic compound that has garnered attention in various fields of scientific research
Preparation Methods
The synthesis of 1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 4-methoxyphenylhydrazine to form an intermediate hydrazide. This intermediate is then cyclized to form the pyrazole ring, followed by the introduction of the carbaldehyde group through formylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites.
Comparison with Similar Compounds
1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde can be compared with similar compounds such as:
4-Chloro-2-(4-chlorobenzoyl)-1-(4-methoxyphenyl)hydrazide: This compound shares the chlorobenzoyl and methoxyphenyl groups but differs in the presence of a hydrazide group instead of a pyrazole ring.
4-Chloro-N-(4-methoxyphenyl)benzamide: Similar in having the chlorobenzoyl and methoxyphenyl groups, but it contains an amide group instead of a pyrazole ring and aldehyde group
Properties
CAS No. |
260789-24-0 |
|---|---|
Molecular Formula |
C18H13ClN2O3 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
1-(4-chlorobenzoyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C18H13ClN2O3/c1-24-16-8-4-12(5-9-16)17-14(11-22)10-21(20-17)18(23)13-2-6-15(19)7-3-13/h2-11H,1H3 |
InChI Key |
SQPZAPAPNZVPCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=O)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


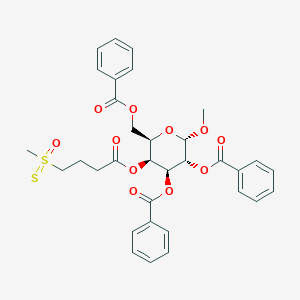
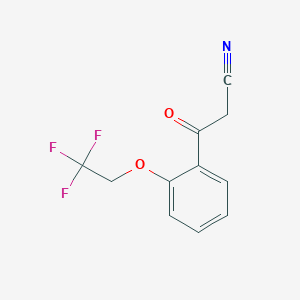


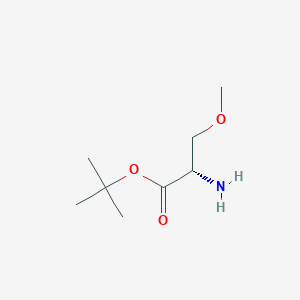


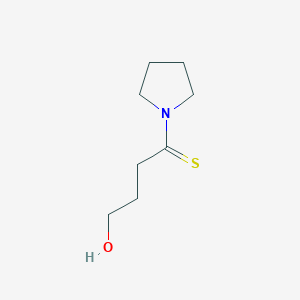
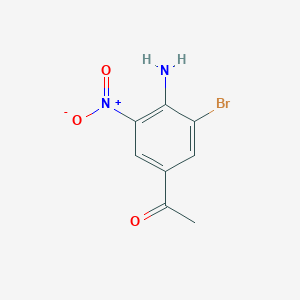
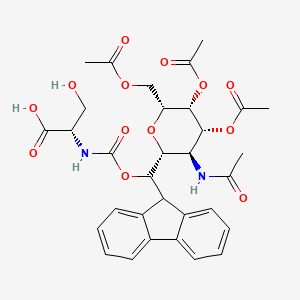



![5-Amino-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12863357.png)
